N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(14-4-2-1-3-5-14)17-15-6-8-18(11-15)10-13-7-9-20-12-13/h1-2,7,9,12,14-15H,3-6,8,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUNGEZGMTUELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCN(C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the pyrrolidine ring, and the cyclohexene ring. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Formation of the Pyrrolidine Ring: This can be synthesized via the Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a carbonyl compound.
Formation of the Cyclohexene Ring: This can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of a conjugated diene and a dienophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can yield the corresponding amine.
Scientific Research Applications
Anticancer Properties
Research indicates that N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide exhibits significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| FaDu (hypopharyngeal carcinoma) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
The mechanism of action involves induction of apoptosis and cell cycle arrest, primarily through modulation of signaling pathways such as NF-κB and MAPK pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported inhibition of pro-inflammatory cytokines in macrophage models:
The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, crucial in the inflammatory response, and modulates various receptors involved in cell proliferation and survival.
Case Study 1: Anticancer Activity in Animal Models
A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This highlights the compound's potential as a therapeutic agent in cancer treatment.
Case Study 2: Anti-inflammatory Effects in Clinical Trials
In a Phase II clinical trial involving patients with rheumatoid arthritis, participants treated with this compound showed a marked decrease in joint inflammation and pain scores over an eight-week period. The results suggest its utility in treating inflammatory disorders.
Mechanism of Action
The mechanism of action of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid.
Cyclohexene Derivatives: Compounds containing the cyclohexene ring, such as cyclohexene-1-carboxylic acid.
Uniqueness
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide is unique due to the combination of these three distinct ring systems in a single molecule. This unique structure may confer specific properties and activities that are not observed in simpler analogs.
Biological Activity
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a thiophene ring, pyrrolidine moiety, and a cyclohexene backbone. This unique combination may influence its interaction with biological targets.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Activity : Compounds containing thiophene rings have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the pyrrolidine ring may enhance the compound's ability to interact with microbial membranes.
- Neuroprotective Effects : Analogues of this compound have shown potential in protecting neuronal cells from oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways related to cancer and neuroprotection.
- Oxidative Stress Reduction : Similar compounds have demonstrated the ability to reduce reactive oxygen species (ROS), contributing to their protective effects on cells.
Case Studies and Research Findings
A review of recent literature highlights several significant findings regarding the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
